molecular formula C18H18N2OS B2838490 N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-77-0

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2838490
CAS No.: 439111-77-0
M. Wt: 310.42
InChI Key: QWIXYDYCKCWUSY-UHFFFAOYSA-N
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Description

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a thieno ring and a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of a quinoline core, thieno ring, and cyclohexyl group.

Properties

IUPAC Name

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17(19-14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)20-18(13)22-16/h4-6,9-11,14H,1-3,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIXYDYCKCWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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